molecular formula C20H41N3 B14727895 n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine CAS No. 5342-64-3

n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine

Cat. No.: B14727895
CAS No.: 5342-64-3
M. Wt: 323.6 g/mol
InChI Key: YKRYHVFENKVLCF-UHFFFAOYSA-N
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Description

N-[2-(2-Undecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]butan-1-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Undecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]butan-1-amine typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction is often catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, making it a versatile method for synthesizing imidazole derivatives.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Undecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may result in the formation of imidazolone derivatives, while reduction may yield imidazolidine derivatives.

Scientific Research Applications

N-[2-(2-Undecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]butan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-Undecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Etonitazene: An analgesic with an imidazole ring.

    Omeprazole: An antiulcer agent containing an imidazole moiety.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

N-[2-(2-Undecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]butan-1-amine is unique due to its specific substitution pattern and the presence of a long alkyl chain, which may enhance its lipophilicity and ability to interact with lipid membranes. This structural feature distinguishes it from other imidazole derivatives and may contribute to its unique biological properties .

Properties

CAS No.

5342-64-3

Molecular Formula

C20H41N3

Molecular Weight

323.6 g/mol

IUPAC Name

N-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethyl]butan-1-amine

InChI

InChI=1S/C20H41N3/c1-3-5-7-8-9-10-11-12-13-14-20-22-17-19-23(20)18-16-21-15-6-4-2/h21H,3-19H2,1-2H3

InChI Key

YKRYHVFENKVLCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NCCN1CCNCCCC

Origin of Product

United States

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